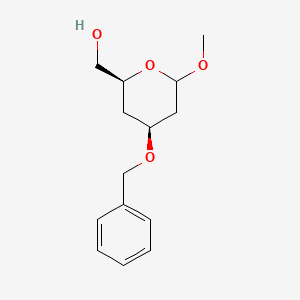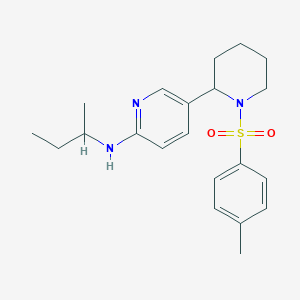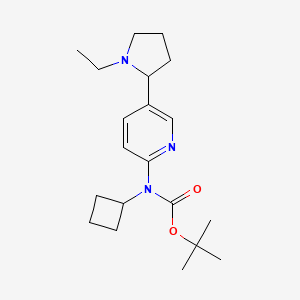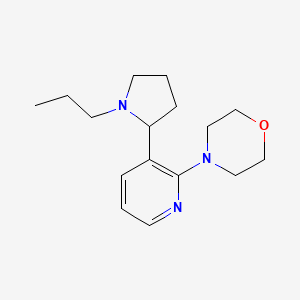
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) is a complex organic compound with the molecular formula C14H20O4 It is a derivative of hexopyranoside, characterized by the presence of a phenylmethyl group and the absence of hydroxyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) typically involves the protection of hydroxyl groups, selective deoxygenation, and the introduction of the phenylmethyl group. One common method includes the use of benzyl chloride as a reagent to introduce the phenylmethyl group under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups or convert existing groups to carbonyl functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) involves its interaction with specific molecular targets. The phenylmethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins or enzymes, potentially inhibiting their activity. The deoxygenated positions may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-O-benzyl-2,4-dideoxy-α-D-erythro-hexopyranoside
- Methyl 2,6-dideoxy-3-C-methyl-4-O-(3-methylbutanoyl)-L-ribo-hexopyranoside
Uniqueness
D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) is unique due to its specific substitution pattern and the presence of the phenylmethyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H20O4 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
[(2S,4S)-6-methoxy-4-phenylmethoxyoxan-2-yl]methanol |
InChI |
InChI=1S/C14H20O4/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13-,14?/m0/s1 |
Clé InChI |
CMVZENQRCWNWQA-RFHHWMCGSA-N |
SMILES isomérique |
COC1C[C@H](C[C@H](O1)CO)OCC2=CC=CC=C2 |
SMILES canonique |
COC1CC(CC(O1)CO)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)


![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)




![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)


